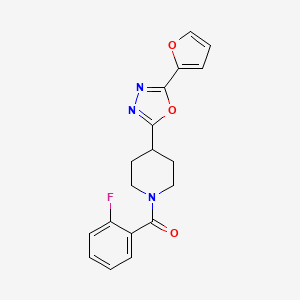
(2-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic molecule that incorporates a piperidine moiety and a 1,3,4-oxadiazole ring, known for their diverse biological activities. This article reviews the biological activity of this compound based on existing research findings, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the reaction of 2-fluorophenyl derivatives with furan-containing oxadiazoles. For instance, one method involves the condensation of 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl with piperidine derivatives in appropriate solvents under reflux conditions to yield the target compound in moderate to high yields .
Biological Activity Overview
The biological activity of compounds containing the 1,3,4-oxadiazole ring is well-documented. These compounds exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Oxadiazoles have shown significant antibacterial and antifungal properties. In vitro studies indicate that certain derivatives exhibit potent activity against pathogens like E. coli and C. albicans.
- Anticancer Potential : The incorporation of oxadiazole rings in various compounds has been associated with anticancer activity. For example, some derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF7, demonstrating dose-dependent inhibition of cell proliferation .
- Anti-inflammatory Effects : Compounds similar to the target structure have also been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with Enzymes : The oxadiazole moiety is known to interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine structure may facilitate binding to specific receptors or ion channels, influencing cellular signaling pathways.
- Cell Cycle Arrest : Studies indicate that certain oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies highlight the biological activities associated with similar compounds:
- Antimicrobial Studies : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified through minimum inhibitory concentration (MIC) assays .
- Cytotoxicity Assays : In vitro cytotoxicity tests revealed that certain oxadiazole-containing compounds had IC50 values less than 100 μg/mL against HeLa cells after 48 hours of treatment .
- Structural Activity Relationship (SAR) : Research has indicated that modifications on the oxadiazole ring can significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance or diminish antimicrobial efficacy .
Data Tables
| Biological Activity | Compound Structure | IC50 (μg/mL) | Target Organism |
|---|---|---|---|
| Antibacterial | 1,3,4-Oxadiazole | < 100 | E. coli |
| Antifungal | 1,3,4-Oxadiazole | < 100 | C. albicans |
| Cytotoxicity | Piperidine derivative | < 100 | HeLa cells |
属性
IUPAC Name |
(2-fluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-2-1-4-13(14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-6-3-11-24-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYWRNIAFTVDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














